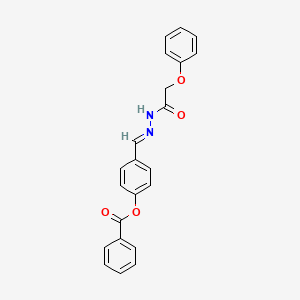

(E)-4-((2-(2-phenoxyacetyl)hydrazono)methyl)phenyl benzoate

Descripción

(E)-4-((2-(2-Phenoxyacetyl)hydrazono)methyl)phenyl benzoate is a hydrazone-based benzoate ester characterized by a phenoxyacetyl hydrazide moiety linked to a benzaldehyde-derived aromatic ring. Its structure combines a benzoate ester group with a hydrazone functionality, which is stabilized by intramolecular hydrogen bonding between the hydrazone NH and the adjacent carbonyl oxygen. This compound is typically synthesized via condensation of 2-phenoxyacetyl hydrazide with a substituted benzaldehyde, followed by esterification. Its structural features make it a candidate for applications in materials science and medicinal chemistry, particularly in contexts requiring tunable electronic properties or hydrogen-bonding interactions .

Propiedades

IUPAC Name |

[4-[(E)-[(2-phenoxyacetyl)hydrazinylidene]methyl]phenyl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N2O4/c25-21(16-27-19-9-5-2-6-10-19)24-23-15-17-11-13-20(14-12-17)28-22(26)18-7-3-1-4-8-18/h1-15H,16H2,(H,24,25)/b23-15+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMSXOLSOXJKNGL-HZHRSRAPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=O)COC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)COC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-((2-(2-phenoxyacetyl)hydrazono)methyl)phenyl benzoate typically involves the condensation of 4-formylbenzoic acid with 2-phenoxyacetohydrazide. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Análisis De Reacciones Químicas

Types of Reactions

(E)-4-((2-(2-phenoxyacetyl)hydrazono)methyl)phenyl benzoate can undergo various chemical reactions, including:

Oxidation: The hydrazone group can be oxidized to form the corresponding azo compound.

Reduction: The compound can be reduced to form the corresponding hydrazine derivative.

Substitution: The phenyl and benzoate groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or ferric chloride.

Major Products Formed

Oxidation: The major product is the azo compound.

Reduction: The major product is the hydrazine derivative.

Substitution: The major products depend on the substituents introduced during the reaction.

Aplicaciones Científicas De Investigación

(E)-4-((2-(2-phenoxyacetyl)hydrazono)methyl)phenyl benzoate has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

Industry: The compound can be used in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of (E)-4-((2-(2-phenoxyacetyl)hydrazono)methyl)phenyl benzoate involves its interaction with specific molecular targets. The hydrazone group can form reversible covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition. Additionally, the compound can participate in redox reactions, affecting cellular redox balance and signaling pathways.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following analysis compares (E)-4-((2-(2-phenoxyacetyl)hydrazono)methyl)phenyl benzoate with analogous hydrazone derivatives, focusing on substituent effects, synthesis, physicochemical properties, and spectral data.

Substituent Effects on Electronic and Physicochemical Properties

Key Observations :

- Alkyl vs. Aryl Substituents: Long alkyl chains (e.g., dodecyloxy in 1-HDZES) drastically increase hydrophobicity, enabling liquid crystal behavior, whereas aryl/heteroaryl groups (e.g., quinoline in ) enhance π-π stacking and electronic conjugation.

- Electron-Withdrawing Groups (EWGs): Chloro and nitro substituents (e.g., in ) increase polarity and thermal stability but may reduce solubility in nonpolar solvents.

Key Observations :

- High-Yield Reactions: Quinoline-derived hydrazones () achieve >90% yields due to favorable electronic activation of the carbonyl group.

- Low-Yield Reactions : Nitro-substituted derivatives () show moderate yields (69–78%), likely due to steric and electronic challenges in imine formation.

Spectral Characterization

Key Observations :

- C=N Stretching : All compounds exhibit C=N peaks near 1596–1602 cm⁻¹, confirming hydrazone formation.

- Aromatic Signals: Electron-withdrawing substituents (e.g., Cl, NO2) deshield aromatic protons, shifting signals upfield (δ 7.8–8.2 ppm).

Actividad Biológica

(E)-4-((2-(2-phenoxyacetyl)hydrazono)methyl)phenyl benzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluations, and relevant case studies to provide a comprehensive understanding of its pharmacological properties.

- Molecular Formula : C23H20N2O4

- Molecular Weight : 392.42 g/mol

- CAS Number : 880041-96-3

Synthesis

The synthesis of (E)-4-((2-(2-phenoxyacetyl)hydrazono)methyl)phenyl benzoate typically involves the reaction of appropriate hydrazone precursors with benzoic acid derivatives. The hydrazone formation is crucial for imparting the desired biological properties.

Antimicrobial Activity

Recent studies have demonstrated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of phenyl benzoates have shown effectiveness against various bacterial strains, including multidrug-resistant Mycobacterium tuberculosis.

| Compound | MIC (μM) | Target |

|---|---|---|

| Compound A | 0.125 | M. tuberculosis |

| Compound B | 0.49 | MRSA |

| Compound C | 8 | Gram-negative bacteria |

The minimum inhibitory concentrations (MICs) indicate that some derivatives can effectively inhibit the growth of resistant strains without cross-resistance to existing antibiotics .

Cytotoxicity and Cytostasis

In vitro studies have assessed the cytotoxic effects of related compounds on cancer cell lines. The results suggest that certain derivatives exhibit selective cytotoxicity, particularly against drug-resistant strains of cancer cells.

| Cell Line | IC50 (μM) | Selectivity Index |

|---|---|---|

| MCF-7 (Breast Cancer) | <10 | >100 |

| A549 (Lung Cancer) | <10 | >100 |

These findings suggest a promising therapeutic index for further development in cancer treatment .

Case Studies

- Antimicrobial Efficacy : A study evaluated the activity of various phenyl benzoate derivatives against M. tuberculosis and found that some exhibited MIC values as low as 0.125 μM, indicating strong potential as anti-tuberculosis agents .

- Cytotoxic Evaluation : Another investigation into the cytotoxic effects on various cancer cell lines revealed that certain compounds had IC50 values below 10 μM, suggesting they may selectively target tumor cells while sparing normal cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.